molecular formula C16H19FN2OS B2866319 N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide CAS No. 946374-62-5

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide

Cat. No.: B2866319
CAS No.: 946374-62-5
M. Wt: 306.4
InChI Key: ZQYLAQXAAKKZLX-UHFFFAOYSA-N
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Description

“N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide” is a complex organic compound. It contains a fluorophenyl group, a thiazole ring, and a butanamide moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the fluorophenyl group, and the coupling with the butanamide moiety. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, could impart interesting electronic properties to the molecule .

Scientific Research Applications

Synthesis and Characterization

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide and related compounds are synthesized through various chemical reactions, offering potential as key intermediates in the development of pharmaceuticals and materials. The synthesis involves reactions such as the coupling of benzo[d]thiazol-2-amine and flurbiprofen, yielding derivatives with specific physical and chemical properties, which are characterized using spectroscopic techniques like NMR, UV, IR, and mass spectrometry (Manolov, Ivanov, & Bojilov, 2021).

Antimicrobial and Anticancer Activities

Compounds with the thiazole moiety, similar to this compound, have been investigated for their potential antimicrobial and anticancer activities. For instance, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have shown potent urease inhibitory activity, indicating potential therapeutic applications (Nazir et al., 2018). Furthermore, thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties have been evaluated as potent anticancer agents, highlighting the significance of such compounds in drug design and therapeutic strategies (Gomha et al., 2017).

Neuroprotective Effects

Compounds structurally related to this compound have been explored for their neuroprotective properties. For example, the neuronal Ca(2+) channel blockers LY042826 and LY393615 have demonstrated protection against ischemia-induced brain injury in animal models, suggesting potential applications in treating neurological disorders (Hicks, Ward, & O'Neill, 2000).

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS/c1-3-4-15(20)18-10-9-14-11(2)19-16(21-14)12-5-7-13(17)8-6-12/h5-8H,3-4,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYLAQXAAKKZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=C(N=C(S1)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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